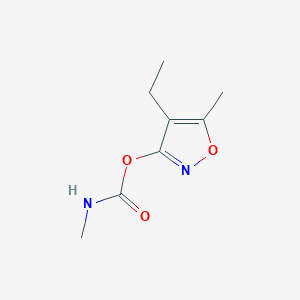

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

Description

Properties

IUPAC Name |

(4-ethyl-5-methyl-1,2-oxazol-3-yl) N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-6-5(2)13-10-7(6)12-8(11)9-3/h4H2,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHCQBGDDPBJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1OC(=O)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24240-89-9 | |

| Record name | 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the treatment of β-hydroxy amides with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve continuous flow processes to enhance safety and efficiency. For example, the cyclodehydration of β-hydroxy amides can be performed in a flow reactor containing commercial manganese dioxide, which simplifies the process and reduces the risk of blockages .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, DBU.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazoles with different substitution patterns .

Scientific Research Applications

Key Reactions

- Oxidation : Utilizes reagents like manganese dioxide to modify the oxazole ring.

- Reduction : Commonly performed with lithium aluminum hydride to reduce functional groups.

- Substitution : Involves nucleophiles targeting nitrogen or oxygen atoms within the oxazole structure.

Scientific Research Applications

The compound has been explored for its potential in several research domains:

Chemistry

4-Ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of new compounds with desired chemical properties.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties . Studies have shown its effectiveness against various bacterial strains and potential as a therapeutic agent due to its biological activities .

Medicine

The compound is being investigated for its role as a therapeutic agent, particularly in targeting specific enzymes or receptors associated with disease pathways. For instance, it has been noted for inhibiting tyrosine kinases, which are pivotal in cancer progression .

Agriculture

The compound's derivatives are being explored for their insecticidal and nematicidal activities , which could lead to new pest control agents that are less harmful to non-target organisms compared to traditional pesticides .

Case Studies

Several studies have highlighted the practical applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various carbamate derivatives, including those related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Case Study 2: Insecticidal Properties

Research demonstrated that formulations containing this compound effectively controlled pests such as aphids and beetles. The studies involved field trials where treated crops showed reduced pest populations compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, a comparative analysis with structurally related compounds is presented below. Key differences in heterocyclic cores, substituents, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Heterocyclic Core Differences: Oxazole vs. Thiazole: The substitution of oxygen (oxazole) with sulfur (thiazole) in thiazole-based carbamates alters electronic properties. Oxazole vs. Pyrazole: Pyrazole derivatives lack the oxygen atom present in oxazoles, reducing electronegativity but introducing additional nitrogen-based hydrogen-bonding capabilities.

Functional Group Impact :

- Carbamate vs. Carboxamide : Carbamates (e.g., the target compound and thiazole derivatives ) are hydrolytically less stable than carboxamides due to the labile ester linkage, which may affect their pharmacokinetic profiles.

Substituent Effects: The ethyl and methyl groups on the oxazole ring enhance lipophilicity compared to thiazole derivatives with bulkier substituents (e.g., hydroperoxypropan-2-yl in compound m ). This could improve blood-brain barrier penetration in neuroactive applications. Pyrazole carboxamides with chloro and cyano substituents exhibit higher melting points (123–183°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding) compared to oxazole carbamates, where such data are unreported.

Structural elucidation of such compounds relies on NMR and MS, with crystallographic tools (e.g., SHELXL , WinGX ) critical for confirming stereochemistry.

Biological Activity

4-Ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Synthesis

The compound is characterized by an oxazole ring substituted with an ethyl and a methyl group, along with a carbamate moiety. Its synthesis typically involves cyclodehydration reactions of β-hydroxy amides using various reagents like Burgess’ reagent or Martin sulfurane, which can be performed in flow reactors for efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the activity of certain tyrosine kinases involved in cancer progression. This inhibition may disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit enzymes or receptors linked to metabolic pathways, particularly those involved in xenobiotic metabolism . For example, exposure to related compounds like methomyl has demonstrated disruption of hepatic metabolism and potential endocrine-disrupting effects .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited an inhibition zone comparable to that of standard antibiotics.

- Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Unique substitution pattern enhancing activity |

| Aleglitazar | Antidiabetic agent | Contains oxazole ring; targets glucose metabolism |

| Ditazole | Platelet aggregation inhibitor | Similar oxazole structure; different application |

| Mubritinib | Tyrosine kinase inhibitor | Directly targets cancer progression |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via carbamate coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF as a solvent, with triethylamine as a catalyst. Optimal conditions include stirring at room temperature for 30 minutes, followed by purification via preparative thin-layer chromatography (TLC) or column chromatography. Solvent selection (e.g., THF or 1,4-dioxane) and controlled temperatures (0–25°C) improve yield .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation requires ¹H NMR and ¹³C NMR to verify proton and carbon environments, respectively. High-resolution mass spectrometry (HRMS) provides exact mass data for molecular ion validation. Purity is assessed via HPLC with UV detection at 254 nm, supplemented by melting point analysis. Stability studies under varying temperatures and humidity levels ensure compound integrity during storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this carbamate derivative?

- Methodological Answer : SAR studies should focus on systematic modifications to the oxazole ring (e.g., introducing electron-withdrawing groups like nitro or halogens) and the carbamate side chain. Biological activity is evaluated using in vitro assays targeting enzymes like acetylcholinesterase or receptors such as GABAA. Comparative analysis with structurally similar compounds (e.g., thiophene-oxazole hybrids) identifies critical pharmacophores. Computational docking models (e.g., AutoDock Vina) predict binding affinities to guide synthesis .

Q. What methodological approaches address discrepancies in reported enzymatic inhibition data for oxazole-based carbamates?

- Methodological Answer : Contradictions in bioactivity data often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. To resolve this:

- Standardize enzymatic assays using controlled buffer systems (e.g., Tris-HCl at pH 7.4).

- Validate purity via LC-MS before testing.

- Employ orthogonal assays (e.g., fluorescence-based vs. radiometric) to cross-verify inhibition kinetics.

- Use statistical tools like Bland-Altman plots to assess inter-study variability .

Q. How can the stability of this compound be evaluated under different experimental conditions?

- Methodological Answer : Stability is tested via accelerated degradation studies:

- Thermal Stability : Incubate the compound at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via HPLC.

- Hydrolytic Stability : Expose to buffers at pH 2, 7, and 12, analyzing degradation products by HRMS.

- Photostability : Use UV light (254 nm) in a controlled chamber, with periodic sampling for TLC analysis. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .

Q. What strategies enhance the solubility and bioavailability of this lipophilic carbamate derivative for in vivo studies?

- Methodological Answer : Solubility can be improved via:

- Co-solvent systems : Use ethanol-PEG 400 mixtures (1:1 v/v).

- Micellar encapsulation : Employ polysorbate 80 or cyclodextrin-based formulations.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to increase aqueous solubility. Bioavailability is assessed using Caco-2 cell monolayers for permeability studies and pharmacokinetic profiling in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.